4-Amino-2-fluoro-5-nitrobenzonitrile

概要

説明

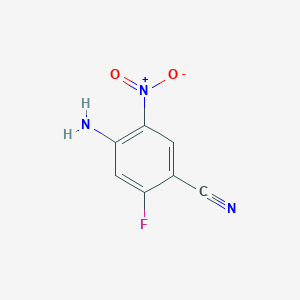

4-Amino-2-fluoro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H4FN3O2. It is a yellow solid at room temperature and is primarily used in scientific research and industrial applications. The compound features a benzene ring substituted with an amino group, a fluoro group, a nitro group, and a nitrile group, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

Nitration of 2-fluorobenzonitrile: The compound can be synthesized by nitrating 2-fluorobenzonitrile using a mixture of concentrated sulfuric acid and nitric acid.

Amination of 2-fluoro-5-nitrobenzonitrile: Another method involves the amination of 2-fluoro-5-nitrobenzonitrile using aqueous ammonia.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby enhancing efficiency and safety.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.

Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethyl sulfoxide, dimethylformamide), elevated temperatures.

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions, room temperature to reflux.

Major Products Formed:

Reduction: 4-Amino-2-fluoro-5-aminobenzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-Nitroso-2-fluoro-5-nitrobenzonitrile or 4-nitro-2-fluoro-5-nitrobenzonitrile.

科学的研究の応用

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

4-Amino-2-fluoro-5-nitrobenzonitrile serves as an essential intermediate in the synthesis of several APIs:

- Fluvoxamine: An antidepressant used primarily for treating obsessive-compulsive disorder (OCD).

- Rufloxacin: A fluoroquinolone antibiotic effective against a variety of bacterial infections.

Case Study: Development of Novel Antidepressants

Research has demonstrated that derivatives of this compound exhibit enhanced efficacy in targeting serotonin receptors, which are crucial for mood regulation. This has led to the development of new antidepressants with improved therapeutic profiles.

Materials Science

Polymer Production

This compound is integral in synthesizing fluorinated polymers, such as poly(vinylidene fluoride) (PVDF), which possess superior chemical resistance and thermal stability. These properties make PVDF suitable for applications in coatings, membranes, and electrical insulation.

| Property | PVDF | This compound |

|---|---|---|

| Chemical Resistance | High | Moderate |

| Thermal Stability | Excellent | Moderate |

| Electrical Insulation | Good | N/A |

Case Study: Fluorinated Polymers in Electronics

The use of PVDF in electronic applications has been enhanced by incorporating intermediates like this compound, resulting in materials that can withstand harsher environments while maintaining performance.

Agricultural Applications

Agrochemicals Synthesis

This compound is also utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. A notable example is its role in developing Fluazuron, an acaricide effective against ticks and mites in livestock.

| Agrochemical | Target Pests | Application Method |

|---|---|---|

| Fluazuron | Ticks and mites | Topical application on livestock |

Case Study: Efficacy of Fluazuron

Field trials have shown that Fluazuron significantly reduces tick populations on livestock, demonstrating the effectiveness of compounds derived from this compound in agricultural pest control.

Scientific Research Applications

Chemical Transformations and Mechanisms

This compound's unique structure allows it to undergo various chemical transformations, making it valuable for research into reaction mechanisms and synthetic methodologies. Its reactivity is influenced by the presence of functional groups such as amino, nitro, and fluoro.

Common Reactions:

- Reduction to form amines

- Nucleophilic aromatic substitution

- Oxidation to nitroso compounds

作用機序

The mechanism of action of 4-amino-2-fluoro-5-nitrobenzonitrile largely depends on its chemical reactivity. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the nitro group can undergo reduction and oxidation reactions. The fluoro group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring. These functional groups collectively contribute to the compound’s ability to interact with various molecular targets and pathways in biological systems.

類似化合物との比較

2-Fluoro-5-nitrobenzonitrile: Lacks the amino group, making it less versatile in certain synthetic applications.

4-Amino-2-chloro-5-nitrobenzonitrile: Similar structure but with a chloro group instead of a fluoro group, which affects its reactivity and stability.

4-Amino-2-fluoro-5-methylbenzonitrile:

Uniqueness: 4-Amino-2-fluoro-5-nitrobenzonitrile is unique due to the presence of both an amino group and a nitro group on the benzene ring, along with a fluoro group that enhances its reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

生物活性

4-Amino-2-fluoro-5-nitrobenzonitrile (CAS No. 143151-03-5) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique chemical structure, characterized by an amino group, a fluoro group, and a nitro group, suggests various mechanisms of action that may interact with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C7H5FN2O2, with a molecular weight of 166.12 g/mol. Its structure features:

- Amino Group (-NH2) : Potential for nucleophilic substitution reactions.

- Fluoro Group (-F) : Influences electrophilic aromatic substitution due to its electron-withdrawing properties.

- Nitro Group (-NO2) : Can undergo reduction reactions and may participate in redox processes.

These functional groups contribute to the compound's reactivity and biological activity.

Biological Activity Overview

Preliminary studies have indicated that this compound may exhibit significant antimicrobial and anticancer properties. The following sections detail specific findings regarding its biological activity.

Antimicrobial Activity

Research has suggested that compounds similar to this compound possess antimicrobial properties, potentially inhibiting the growth of various pathogens. The exact mechanism remains under investigation, but it may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Mechanisms of Action : The compound may induce apoptosis in cancer cells by modulating pathways related to cell survival and death. For instance, studies have shown that compounds with similar structures can regulate apoptosis-related genes in cancer cell lines, leading to increased cell death .

- Cell Line Studies : In vitro studies using human cancer cell lines have demonstrated that this compound can inhibit cell proliferation. For example, research involving renal cell carcinoma cells indicated significant apoptotic effects when treated with related compounds .

Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Properties | Potential inhibition of bacterial growth; mechanisms under investigation. |

| Anticancer Mechanisms | Induction of apoptosis in cancer cells; modulation of apoptosis-related gene expression. |

| Cell Line Studies | Significant inhibition of proliferation in various human cancer cell lines. |

Case Studies

- Study on Apoptosis Induction : A recent study investigated the effects of related compounds on human clear cell renal carcinoma cells, revealing that they could regulate key apoptotic pathways .

- Cellular Effects : Another investigation assessed the impact of structurally similar compounds on cellular signaling pathways, noting alterations in gene expression and metabolic functions due to interactions with specific receptors.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : The compound may bind to active sites on enzymes, either inhibiting or activating their functions.

- Cell Signaling Modulation : By interacting with receptors involved in signal transduction, it can influence cellular processes such as proliferation and differentiation.

- Oxidative Stress Induction : The nitro group may generate reactive intermediates that induce oxidative stress within cells, contributing to apoptosis .

特性

IUPAC Name |

4-amino-2-fluoro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-5-2-6(10)7(11(12)13)1-4(5)3-9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHREBHCCFVAHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])N)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439555 | |

| Record name | 4-AMINO-2-FLUORO-5-NITROBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143151-03-5 | |

| Record name | 4-AMINO-2-FLUORO-5-NITROBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。